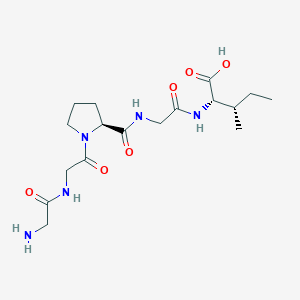![molecular formula C21H16ClN3 B14222841 Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- CAS No. 831170-27-5](/img/structure/B14222841.png)
Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring fused with an imidazole ring, which is further substituted with a 4-chlorophenyl and a phenylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with pyridine-2-carboxaldehyde under acidic conditions to yield the desired product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-(2-chlorophenyl)-: Similar structure but lacks the imidazole ring.
Imidazole, 4-(4-chlorophenyl)-: Contains the imidazole ring but lacks the pyridine ring.
Benzylimidazole derivatives: Similar imidazole core with various substitutions.
Uniqueness
Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]- is unique due to its fused pyridine and imidazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
831170-27-5 |
|---|---|
Formule moléculaire |
C21H16ClN3 |
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
2-[1-benzyl-2-(4-chlorophenyl)imidazol-4-yl]pyridine |
InChI |
InChI=1S/C21H16ClN3/c22-18-11-9-17(10-12-18)21-24-20(19-8-4-5-13-23-19)15-25(21)14-16-6-2-1-3-7-16/h1-13,15H,14H2 |
Clé InChI |
KCVYRJJGTRHAQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
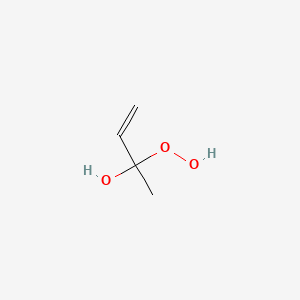
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)
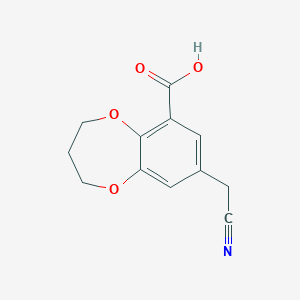
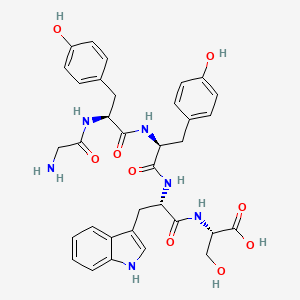
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)


![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
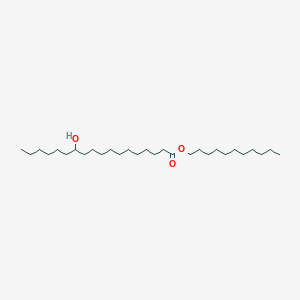

![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)
